molecular formula C19H18N6O4 B5063061 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid

2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid

Cat. No. B5063061
M. Wt: 394.4 g/mol
InChI Key: KZDASOBJEVVAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with diphenylamino groups and diimino groups. The diimino groups are further linked to acetic acid groups.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,3,5-triazine ring would contribute to the planarity of the molecule, while the diphenylamino and diimino groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The acetic acid groups could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The diphenylamino groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid groups could enhance its solubility in polar solvents. The compound could also exhibit strong absorption in the UV-visible region due to the conjugated system of the 1,3,5-triazine ring .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The future research directions would depend on the intended application of this compound. If it’s being studied for its potential use as a drug, future research could focus on improving its pharmacokinetic properties or investigating its mechanism of action in more detail .

properties

IUPAC Name

2-[[4-(carboxymethylamino)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c26-15(27)11-20-17-22-18(21-12-16(28)29)24-19(23-17)25(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,26,27)(H,28,29)(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDASOBJEVVAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCC(=O)O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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